Clinical Glycemic Efficacy: Evogliptin 5 mg Demonstrates Non-Inferior HbA1c Reduction Versus Sitagliptin 100 mg
In a 24-week multicenter, randomized, double-blind, active-controlled trial (N=222) evaluating evogliptin 5 mg versus sitagliptin 100 mg as add-on therapy to metformin, evogliptin demonstrated non-inferiority in HbA1c reduction [1]. Mean HbA1c changes from baseline were -0.59% for evogliptin and -0.65% for sitagliptin, with a between-group difference of 0.06% (95% CI: -0.10 to 0.22), falling within the pre-specified non-inferiority margin of <0.35% [1]. A meta-analysis of five studies involving 845 subjects confirmed this finding, reporting a mean difference in HbA1c reduction of 0.062% (95% CI: -0.092 to 0.215; I2=0%; P=0.431) for evogliptin relative to sitagliptin and linagliptin combined [2]. In a separate 24-week EVOLUTION INDIA study (N=184), evogliptin 5 mg and sitagliptin 100 mg produced HbA1c reductions of -0.37% and -0.32%, respectively, at 12 weeks, with an adjusted mean difference of -0.022% (95% CI: -0.374 to 0.330; P=0.901) [3].
| Evidence Dimension | HbA1c Reduction at 24 Weeks (Add-on to Metformin) |
|---|---|
| Target Compound Data | -0.59% (Mean change from baseline) |
| Comparator Or Baseline | Sitagliptin 100 mg: -0.65% (Mean change from baseline) |
| Quantified Difference | Between-group difference: 0.06% (95% CI: -0.10 to 0.22); non-inferiority demonstrated (margin <0.35%) |
| Conditions | Multicenter, randomized, double-blind, double-dummy, active-controlled trial; T2DM patients with inadequate glycemic control on metformin ≥1000 mg/day; N=222; 24-week treatment period |
Why This Matters
Establishes evogliptin as a therapeutically equivalent alternative to sitagliptin at a 20-fold lower milligram dose (5 mg vs. 100 mg), which may inform cost-effectiveness analyses and procurement decisions where equivalent efficacy with lower drug substance mass is advantageous.
- [1] Hong SM, Park CY, Hwang DM, Han KA, Lee CB, Chung CH, Yoon KH, Mok JO, Park KS, Park SW. Efficacy and safety of adding evogliptin versus sitagliptin for metformin-treated patients with type 2 diabetes: A 24-week randomized, controlled trial with open label extension. Diabetes Obes Metab. 2017;19(5):654-663. View Source
- [2] Tang L, Pan X, Peng L. The efficacy and safety of evogliptin for type 2 diabetes mellitus: A systematic review and meta-analysis. Front Endocrinol. 2022;13:962385. View Source
- [3] Ajmani AK, et al. Efficacy and safety of evogliptin versus sitagliptin as an add-on therapy in Indian patients with type 2 diabetes mellitus inadequately controlled with metformin: A 24-week randomized, double-blind, non-inferiority, EVOLUTION INDIA study. Diabetes Res Clin Pract. 2019;157:107860. View Source
